An In-depth Technical Guide to 2-Chloro-5-fluoro-6-methoxynicotinic Acid
An In-depth Technical Guide to 2-Chloro-5-fluoro-6-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Niche Building Block in Medicinal Chemistry
2-Chloro-5-fluoro-6-methoxynicotinic acid belongs to a class of highly functionalized heterocyclic compounds that are of significant interest in the field of drug discovery. Substituted nicotinic acids are crucial scaffolds and intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and anti-proliferative agents.[1][2][3][4] The specific arrangement of chloro, fluoro, and methoxy substituents on the pyridine ring offers a unique combination of electronic and steric properties, providing medicinal chemists with a versatile tool for modulating the pharmacokinetic and pharmacodynamic profiles of target molecules.
The presence of a chlorine atom at the 2-position and a methoxy group at the 6-position makes the scaffold susceptible to further modifications through nucleophilic aromatic substitution, while the fluorine at the 5-position can enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of its extrapolated properties, a plausible synthetic approach, and its potential applications in modern drug development.
Physicochemical and Safety Profile
While experimental data for the target compound is scarce, we can predict its properties based on known data for closely related analogs like 2-chloro-5-fluoronicotinic acid (CAS: 38186-88-8) and various methoxylated pyridines.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification / Source Analog |
| CAS Number | Not assigned | Based on public database search. |
| Molecular Formula | C₇H₅ClFNO₃ | Derived from chemical structure. |
| Molecular Weight | 205.57 g/mol | Calculated from molecular formula. |
| Appearance | White to off-white solid | Typical for crystalline organic acids. |
| Melting Point | 150 - 170 °C | Extrapolated from similar substituted nicotinic acids. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol); sparingly soluble in water. | General solubility for functionalized organic acids. |
| pKa | ~3-4 | The electron-withdrawing groups (Cl, F) lower the pKa compared to nicotinic acid (pKa ~4.85). |
Anticipated Safety and Handling Precautions
The safety profile is extrapolated from the Safety Data Sheet (SDS) for 2-chloro-5-fluoronicotinic acid.[5] This compound should be handled with care by trained personnel in a well-ventilated laboratory.
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Hazard Statements: Predicted to be irritating to the eyes, respiratory system, and skin.[5] May be harmful if swallowed.
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Precautionary Measures:
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Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust; use only in a well-ventilated area or a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[5]
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Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Proposed Synthesis Pathway and Experimental Protocol
The synthesis of 2-chloro-5-fluoro-6-methoxynicotinic acid is not explicitly described in the reviewed literature. However, a logical and efficient pathway can be designed based on established methodologies for the synthesis of related substituted nicotinic acids. A plausible route starts from the commercially available 2,6-dichloro-5-fluoronicotinic acid.
The key transformation is the selective nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position with a methoxy group. The chlorine atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[6][7][8] The 6-position (para to the nitrogen) is often more reactive than the 2-position (ortho), allowing for selective substitution under controlled conditions.
Caption: Proposed synthetic workflow for 2-Chloro-5-fluoro-6-methoxynicotinic acid.
Detailed Experimental Protocol (Predictive)
Step 1: Esterification of 2,6-Dichloro-5-fluoronicotinic acid
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Causality: The carboxylic acid is protected as an ethyl ester to prevent unwanted side reactions during the subsequent nucleophilic substitution step. Fischer esterification is a standard and robust method for this transformation.
-
Procedure:
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To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in absolute ethanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2,6-dichloro-5-fluoronicotinate, which can be used in the next step without further purification. A similar procedure is outlined in related patent literature.[9]
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Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)
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Causality: Sodium methoxide serves as a potent nucleophile to displace one of the chloro groups. The reaction is performed under controlled temperature to favor the selective substitution at the more reactive 6-position over the 2-position. Methanol is used as both the solvent and the source of the methoxide upon reaction with sodium metal or as a pre-formed solution.
-
Procedure:
-
Dissolve the crude ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous methanol (15 mL/g).
-
Add a solution of sodium methoxide in methanol (1.1 eq, 25 wt%) dropwise at room temperature.
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Heat the reaction mixture to 60°C and stir for 2-4 hours. Monitor for the disappearance of the starting material and the formation of the monosubstituted product by TLC or LC-MS.
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Once the reaction is complete, cool to room temperature and quench by adding water.
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Extract the product with ethyl acetate. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the residue by column chromatography on silica gel to obtain pure ethyl 2-chloro-5-fluoro-6-methoxynicotinate.
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Step 3: Saponification to the Final Acid
-
Causality: The final step is the hydrolysis of the ethyl ester back to the carboxylic acid under basic conditions, a standard procedure known as saponification.
-
Procedure:
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Dissolve the purified ethyl 2-chloro-5-fluoro-6-methoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid.
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 2-chloro-5-fluoro-6-methoxynicotinic acid. A similar hydrolysis process is described for related nicotinic esters.[10]
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Applications in Drug Discovery and Development
Halogenated and substituted nicotinic acids are foundational building blocks for a multitude of pharmacologically active compounds. Their derivatives are known to exhibit a broad spectrum of biological activities.
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Scaffold for Bioactive Molecules: This acid can serve as a starting point for creating libraries of compounds for screening against various biological targets. The carboxylic acid group is readily converted to amides, esters, or other functional groups, while the 2-chloro position provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.
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Analgesic and Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on aromatic carboxylic acids. Derivatives of nicotinic acid have been synthesized and shown to possess significant analgesic and anti-inflammatory properties, potentially by inhibiting inflammatory cytokines.[4]
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Antiproliferative Agents: Nicotinic acid hydrazones have been investigated as potential antiproliferative agents for cancer therapy.[11] The title compound could be a precursor for novel hydrazone derivatives.
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Agrochemicals: Substituted pyridines are also prevalent in modern herbicides and insecticides.
Caption: Role of the title compound as a building block in a typical drug discovery pipeline.
References
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2-Chloro-5-fluoronicotinic acid - Risk and Safety. (2024). ChemBK. [Link]
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We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Study Prep in Pearson+. [Link]
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Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Eureka | Patsnap. [Link]
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Synthesis of 2-chloro-6-methylnicotinic acid. (n.d.). PrepChem.com. [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
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We have considered nucleophilic aromatic substitution of pyridine at the... (2024). Filo. [Link]
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Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses Procedure. [Link]
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Mohsen, E. M. J., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry. [Link]
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37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central - NIH. [Link]
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Mohsen, E. M. J., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
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Synthesis method of 6-methyl nicotine. (n.d.). Eureka | Patsnap. [Link]
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Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
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Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]
- (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). [Source Document].
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Synthesis of 6-chloronicotinic acid. (n.d.). PrepChem.com. [Link]
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Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. (2025). ResearchGate. [Link]
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